Cas no 1936711-13-5 (Hexane, 4-(bromomethyl)-2,3,4-trimethyl-)

Hexane, 4-(bromomethyl)-2,3,4-trimethyl- 化学的及び物理的性質
名前と識別子
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- Hexane, 4-(bromomethyl)-2,3,4-trimethyl-
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- インチ: 1S/C10H21Br/c1-6-10(5,7-11)9(4)8(2)3/h8-9H,6-7H2,1-5H3
- InChIKey: OKWUNCYYCXZARO-UHFFFAOYSA-N
- SMILES: CC(C)C(C)C(CBr)(C)CC
Hexane, 4-(bromomethyl)-2,3,4-trimethyl- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-677640-1.0g |
4-(bromomethyl)-2,3,4-trimethylhexane |
1936711-13-5 | 95.0% | 1.0g |
$1343.0 | 2025-03-12 | |
Enamine | EN300-677640-0.05g |
4-(bromomethyl)-2,3,4-trimethylhexane |
1936711-13-5 | 95.0% | 0.05g |
$1129.0 | 2025-03-12 | |
Enamine | EN300-677640-0.1g |
4-(bromomethyl)-2,3,4-trimethylhexane |
1936711-13-5 | 95.0% | 0.1g |
$1183.0 | 2025-03-12 | |
Enamine | EN300-677640-2.5g |
4-(bromomethyl)-2,3,4-trimethylhexane |
1936711-13-5 | 95.0% | 2.5g |
$2631.0 | 2025-03-12 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01091060-1g |
4-(Bromomethyl)-2,3,4-trimethylhexane |
1936711-13-5 | 95% | 1g |
¥6755.0 | 2024-04-17 | |
Enamine | EN300-677640-0.5g |
4-(bromomethyl)-2,3,4-trimethylhexane |
1936711-13-5 | 95.0% | 0.5g |
$1289.0 | 2025-03-12 | |
Enamine | EN300-677640-10.0g |
4-(bromomethyl)-2,3,4-trimethylhexane |
1936711-13-5 | 95.0% | 10.0g |
$5774.0 | 2025-03-12 | |
Enamine | EN300-677640-5.0g |
4-(bromomethyl)-2,3,4-trimethylhexane |
1936711-13-5 | 95.0% | 5.0g |
$3894.0 | 2025-03-12 | |
Enamine | EN300-677640-0.25g |
4-(bromomethyl)-2,3,4-trimethylhexane |
1936711-13-5 | 95.0% | 0.25g |
$1235.0 | 2025-03-12 |
Hexane, 4-(bromomethyl)-2,3,4-trimethyl- 関連文献
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Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
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Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
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Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
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Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
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Anupam Ghorai,Jahangir Mondal,Sumantra Bhattacharya,Goutam Kumar Patra Anal. Methods, 2015,7, 10385-10393
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Christian R. Samanamu,Elena N. Zamora,Leslie A. Lesikar,Jean-Luc Montchamp,Anne F. Richards CrystEngComm, 2008,10, 1372-1378
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Guang-Zhen Liu,Shou-Tian Zheng,Guo-Yu Yang Chem. Commun., 2007, 751-753
Hexane, 4-(bromomethyl)-2,3,4-trimethyl-に関する追加情報
Hexane, 4-(bromomethyl)-2,3,4-trimethyl- (CAS No. 1936711-13-5): A Versatile Intermediate in Modern Chemical Synthesis
The compound Hexane, 4-(bromomethyl)-2,3,4-trimethyl- (CAS No. 1936711-13-5) represents a significant advancement in the realm of organic chemistry, serving as a crucial intermediate in the synthesis of various pharmacologically active molecules. Its unique structural features—specifically the presence of a bromomethyl group and a highly branched isopentyl backbone—make it an invaluable building block for medicinal chemists and synthetic organic chemists alike.
In recent years, the demand for sophisticated molecular architectures has surged, particularly in the pharmaceutical industry. The 4-(bromomethyl)-2,3,4-trimethylhexane derivative has emerged as a preferred reagent due to its ability to facilitate diverse chemical transformations. The bromomethyl functionality allows for nucleophilic substitution reactions, enabling the introduction of various substituents such as amines and alcohols. This flexibility is particularly advantageous in drug discovery pipelines, where rapid and efficient functionalization is often required.
The highly branched nature of the isopentyl backbone in this compound imparts stability and reduces steric hindrance in reactions, making it an excellent candidate for complex synthetic pathways. Researchers have leveraged these properties to develop novel therapeutic agents targeting a wide range of diseases. For instance, recent studies have highlighted its utility in constructing heterocyclic scaffolds that are prevalent in many bioactive compounds.
One notable application of Hexane, 4-(bromomethyl)-2,3,4-trimethyl- (CAS No. 1936711-13-5) is in the synthesis of protease inhibitors. Proteases play critical roles in numerous biological processes, and their inhibition has been a cornerstone strategy in drug development. The bromomethyl group provides a convenient handle for introducing amino acid-derived moieties or other pharmacophores that can interact with the active site of the protease. This has led to the discovery of several promising lead compounds with potent inhibitory activity.
The compound’s utility extends beyond protease inhibition. It has been employed in the synthesis of kinase inhibitors, which are another major class of therapeutic agents used to treat cancers and inflammatory diseases. The ability to modify the bromomethyl group with small organic molecules allows for fine-tuning of binding affinities and selectivity profiles. Such modularity is essential for optimizing drug candidates during preclinical development.
Advances in synthetic methodologies have further enhanced the appeal of this intermediate. Modern techniques such as transition-metal-catalyzed cross-coupling reactions have expanded the scope of transformations possible with Hexane, 4-(bromomethyl)-2,3,4-trimethylhexane. For example, palladium-catalyzed Suzuki-Miyaura couplings enable the introduction of aryl groups at various positions along the carbon chain. This capability has been exploited to generate libraries of derivatives with distinct biological activities.
The role of computational chemistry in optimizing synthetic routes involving this compound cannot be overstated. Molecular modeling studies have provided insights into reaction mechanisms and predicted optimal reaction conditions. These predictions have been validated experimentally by researchers who have successfully synthesized complex derivatives using computationally guided strategies.
In conclusion, Hexane, 4-(bromomethyl)-2,3,4-trimethyl- (CAS No. 1936711-13-5) stands as a testament to the ingenuity of modern organic synthesis. Its unique structural attributes make it an indispensable tool for medicinal chemists seeking to develop novel therapeutics. As research continues to uncover new applications and refine synthetic protocols, this compound will undoubtedly remain at the forefront of chemical innovation.
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